molecular formula C12H21NO5 B12996954 1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12996954
M. Wt: 259.30 g/mol
InChI Key: UNJMKQDGJKPAHQ-VGMNWLOBSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl, methyl, and hydroxy groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is through the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes, which enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to consistent and high-quality production of 1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 2-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl and methyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
  • tert-Butyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
  • tert-Butyl 3-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

The combination of tert-butyl, methyl, and hydroxy groups in a single molecule makes it a valuable intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-7-8(14)6-13(9(7)10(15)17-5)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8+,9+/m1/s1

InChI Key

UNJMKQDGJKPAHQ-VGMNWLOBSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN([C@@H]1C(=O)OC)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)O

Origin of Product

United States

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